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Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2,5-dichloroisonicotinaldehyde in publicly accessible

scientific literature is limited. This guide compiles available data and provides informed

estimations based on established chemical principles and data from analogous compounds. All

predicted data and representative protocols are clearly marked and should be treated as such.

Introduction
2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a

halogenated pyridine derivative with significant potential as a versatile intermediate in organic

synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a pyridine ring

substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the

construction of more complex molecules. This guide provides a comprehensive overview of its

synthesis, properties, and key applications, with a focus on its role in the development of novel

therapeutics.

Synthesis of 2,5-Dichloroisonicotinaldehyde
The primary route for the synthesis of 2,5-dichloroisonicotinaldehyde is the Vilsmeier-Haack

reaction, a well-established method for the formylation of electron-rich aromatic and

heteroaromatic compounds.[1][2][3] In this case, the substrate is 2,5-dichloropyridine.
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Representative Experimental Protocol: Vilsmeier-Haack
Formylation of 2,5-Dichloropyridine
Note: This is a representative protocol based on the general Vilsmeier-Haack reaction and has

not been experimentally validated for this specific substrate.

Materials:

2,5-Dichloropyridine

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for inert atmosphere reactions

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq.) is dissolved in

anhydrous dichloromethane.

The solution is cooled to 0 °C in an ice bath.

Phosphorus oxychloride (1.2 eq.) is added dropwise to the stirred solution, maintaining the

temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt,

occurs.

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

A solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous dichloromethane is added dropwise

to the reaction mixture.
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The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition

of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x

50 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 2,5-
dichloroisonicotinaldehyde.
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Synthesis Workflow
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Click to download full resolution via product page

Figure 1: Proposed synthesis workflow for 2,5-dichloroisonicotinaldehyde.

Physicochemical and Spectroscopic Data
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Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2,5-
dichloroisonicotinaldehyde.

Property Value Source

CAS Number 102645-33-0 Supplier Data

Molecular Formula C₆H₃Cl₂NO -

Molecular Weight 176.00 g/mol -

Appearance
White to off-white solid

(Predicted)
-

Density 1.488 g/cm³ Supplier Data

Boiling Point 254.5 °C at 760 mmHg Supplier Data

Flash Point 107.7 °C Supplier Data

Predicted Spectroscopic Data
Note: The following spectroscopic data are predicted based on the chemical structure and

general principles of spectroscopy for aromatic aldehydes.[4][5][6][7][8][9][10][11]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 s 1H
Aldehyde proton (-

CHO)

~8.7 s 1H Pyridine H-6

~8.0 s 1H Pyridine H-3

¹³C NMR (100 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~189 Aldehyde Carbonyl (C=O)

~152 Pyridine C-2

~150 Pyridine C-6

~140 Pyridine C-4

~135 Pyridine C-5

~125 Pyridine C-3

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1710 Strong
C=O stretch (aromatic

aldehyde)

~1580, ~1470 Medium-Strong
C=C/C=N stretching (pyridine

ring)

~850 Strong C-Cl stretch

Mass Spectrometry (EI):

m/z Interpretation

175/177/179
Molecular ion (M⁺) with isotopic pattern for two

chlorine atoms

174/176/178 M-1 (loss of H)

146/148/150 M-CHO (loss of formyl radical)

111/113 Loss of CO and Cl
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Applications in Drug Development
2,5-Dichloroisonicotinaldehyde is a key intermediate in the synthesis of biologically active

molecules, particularly as a scaffold for the development of selective cannabinoid receptor 2

(CB2) agonists.[12][13][14][15][16] The CB2 receptor is a promising therapeutic target for a

variety of conditions, including inflammatory diseases, neuropathic pain, and certain cancers,

without the psychotropic side effects associated with CB1 receptor activation.

Role as an Intermediate for CB2 Agonists
The aldehyde functionality of 2,5-dichloroisonicotinaldehyde allows for a variety of chemical

transformations to build more complex structures. One common application is its conversion to

an amino-pyridine derivative, which can then be further functionalized.

Representative Experimental Protocol: Synthesis of a 2-
Amino-5-aryl-pyridine Derivative
Note: This is a representative protocol illustrating a potential synthetic application and is based

on general procedures for Suzuki coupling and subsequent amination reactions.[17][18][19][20]

[21][22]

Step 1: Suzuki Coupling

To a solution of 2,5-dichloroisonicotinaldehyde (1.0 eq.) in a suitable solvent such as

dioxane/water, add an arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05

eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

The reaction mixture is heated under an inert atmosphere until the starting material is

consumed (monitored by TLC).

After cooling, the reaction is worked up by extraction and purified by column chromatography

to yield the 2-chloro-5-aryl-isonicotinaldehyde.

Step 2: Reductive Amination

The 2-chloro-5-aryl-isonicotinaldehyde (1.0 eq.) is dissolved in a solvent like methanol.
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An amine (e.g., ammonia in methanol or a primary amine, 1.2 eq.) is added, followed by a

reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

The reaction is stirred at room temperature until completion.

The reaction is quenched, and the product is extracted and purified to give the

corresponding 2-amino-5-aryl-pyridine derivative.

Application in Drug Discovery

2,5-Dichloroisonicotinaldehyde

Suzuki Coupling
(with Arylboronic Acid)

2-Chloro-5-aryl-isonicotinaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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